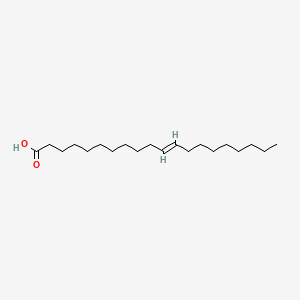

trans-11-Eicosenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid. It is composed of twenty carbon atoms and one carbon-carbon double bond located at the eleventh position from the carboxyl end. . It is a colorless to pale yellow liquid under standard conditions and is odorless .

准备方法

Synthetic Routes and Reaction Conditions:

Extraction from Plant Oils: trans-11-Eicosenoic acid can be extracted from plant oils such as jojoba oil.

Hydrogenation of Fatty Acids: Another method involves the hydrogenation of unsaturated fatty acids.

Industrial Production Methods:

Refinement from Plant Oils: Industrial production often involves refining plant oils that are rich in this compound.

Chemical Synthesis: Large-scale chemical synthesis can be employed, where precursor fatty acids undergo specific chemical reactions to yield this compound.

化学反应分析

Types of Reactions:

Oxidation: trans-11-Eicosenoic acid can undergo oxidation reactions, especially when exposed to high temperatures, ultraviolet light, or oxygen.

Reduction: The compound can be reduced to form saturated fatty acids under hydrogenation conditions.

Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Oxidation Products: Peroxides, aldehydes, and ketones.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated fatty acids.

科学研究应用

Biochemical Research

Phospholipid Membrane Studies

trans-11-Eicosenoic acid is utilized in studies involving phospholipid membranes due to its structural properties as a long-chain fatty acid. It constitutes a significant portion of the fatty acid pool in jojoba seed oil, which is often used as a model system for membrane studies. The compound's unique properties allow researchers to investigate membrane dynamics and interactions in cellular environments .

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit various enzymes, including glycerophosphate acyltransferase and cholinephosphotransferase. These enzymes are involved in lipid metabolism and membrane synthesis. In V79-R cells, this compound demonstrated inhibitory effects that suggest potential applications in metabolic studies and the development of therapeutic agents targeting lipid metabolism .

Therapeutic Potential

Cancer Research

While this compound itself does not significantly inhibit telomerase activity—a target for cancer therapy—it serves as a comparative compound in studies involving other unsaturated fatty acids. Its lack of effect on telomerase activity contrasts with that of cis-unsaturated fatty acids, which have been studied for their potential as cancer therapeutics . This distinction may guide future research in identifying specific fatty acids with therapeutic properties.

Infectious Disease Research

Recent studies have explored the potential of various eicosenoic acids, including this compound, as inhibitors of protein tyrosine phosphatase A (PtpA) from Mycobacterium tuberculosis. While this compound showed only slight inhibition compared to its cis counterparts, it highlights the ongoing investigation into fatty acids as novel therapeutic agents against latent tuberculosis .

Nutritional Applications

Dietary Sources and Health Implications

this compound is found in several plant oils and nuts, particularly jojoba oil. Its presence in human diets raises questions about its nutritional implications. Elevated levels of 11-eicosenoic acid have been observed in the red blood cell membranes of children with regressive autism, suggesting a potential biomarker role or influence on neurological health . However, further research is needed to establish clear health benefits or risks associated with dietary intake of this fatty acid.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Phospholipid Membrane Dynamics | Examined the role of this compound in membrane fluidity and stability | Provides insights into lipid bilayer behavior critical for cell function |

| Enzyme Inhibition | Investigated the inhibition of glycerophosphate acyltransferase by this compound | Highlights potential for developing metabolic inhibitors |

| Tuberculosis Treatment | Explored the inhibitory effects on PtpA from Mycobacterium tuberculosis | Suggests avenues for developing new treatments for latent tuberculosis |

| Autism Biomarker Research | Correlated elevated levels of 11-eicosenoic acid with regressive autism | Indicates possible links between fatty acids and neurological conditions |

作用机制

Molecular Targets and Pathways:

Metabolism: trans-11-Eicosenoic acid is metabolized in the body through beta-oxidation pathways.

Anti-inflammatory Effects: It may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes.

Neovascularization: Enhances neovascularization by increasing vascular endothelial growth factor expression, which is crucial for angiogenesis.

相似化合物的比较

cis-11-Eicosenoic acid:

Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth position.

Palmitoleic acid: A monounsaturated omega-7 fatty acid with a double bond at the seventh position.

Uniqueness:

Double Bond Position: The unique position of the double bond at the eleventh carbon distinguishes trans-11-Eicosenoic acid from other similar fatty acids.

Trans Configuration: The trans configuration of the double bond imparts different physical and chemical properties compared to its cis counterpart.

生物活性

Trans-11-eicosenoic acid, also known as gondoic acid, is a monounsaturated fatty acid with a chain length of 20 carbons and a double bond at the 11th carbon. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential roles in metabolic processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is classified as an omega-9 fatty acid. Its molecular formula is C20H38O2, and it is characterized by the presence of a trans double bond, which distinguishes it from its cis isomers. The structural formula can be represented as follows:

Biological Activities

1. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the production of prostaglandins, which are lipid compounds that contribute to inflammation. This inhibition may occur through competition with linoleic acid for enzymes involved in prostaglandin synthesis .

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacteria and fungi. This property makes it a candidate for potential applications in food preservation and pharmaceutical formulations aimed at combating infections .

3. Impact on Metabolic Processes

This compound has been linked to several metabolic processes. For instance, it inhibits key enzymes such as glycerophosphate acyltransferase and cholinephosphotransferase in cell lines, suggesting a role in lipid metabolism . Additionally, elevated levels of this fatty acid have been observed in the red blood cell membranes of children with regressive autism, indicating a possible biomarker for metabolic changes associated with this condition .

Case Studies

-

Inflammation and Fatty Acid Profiles

A study examining the relationship between serum fatty acids and pregnancy outcomes in women with polycystic ovary syndrome (PCOS) found that this compound levels were lower in pregnant women compared to those who did not achieve pregnancy. This suggests that altered fatty acid profiles may influence reproductive health . -

Autism Spectrum Disorders

Elevated levels of this compound were noted in children with autism, highlighting its potential role as a biomarker for metabolic disturbances associated with developmental disorders .

Data Table: Biological Activities of this compound

属性

CAS 编号 |

2462-94-4 |

|---|---|

分子式 |

C20H38O2 |

分子量 |

310.5 g/mol |

IUPAC 名称 |

icos-11-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22) |

InChI 键 |

BITHHVVYSMSWAG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O |

Key on ui other cas no. |

62322-84-3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。